Mono-3-hydroxyisobutyl Phthalate-d4
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for Mono-3-hydroxyisobutyl Phthalate-d4 is 2,3,4,5-tetradeuterio-6-(3-hydroxy-2-methylpropoxycarbonyl)benzoic acid . This nomenclature reflects the substitution of four hydrogen atoms with deuterium at positions 2, 3, 4, and 5 on the benzene ring, alongside the esterification of phthalic acid with a 3-hydroxyisobutyl group.
The molecular formula is C₁₂D₄H₁₀O₅ , with a molecular weight of 242.26 g/mol . The deuterium atoms are strategically placed to minimize interference with the compound’s chemical reactivity while enhancing its utility in isotopic tracing. The non-deuterated analogue, monoisobutyl phthalate, has the formula C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol , highlighting the subtle mass difference conferred by isotopic substitution.
Isotopic Labeling Patterns and Deuterium Substitution Sites
Deuterium labeling in this compound occurs at the ortho and meta positions of the benzene ring (positions 2, 3, 4, and 5). This substitution pattern ensures minimal perturbation to the electronic environment of the aromatic system, preserving the compound’s chemical behavior while enabling distinct spectral signatures.
Key features of the isotopic labeling include:
- Synthetic Route : Deuterium incorporation is typically achieved via sodium deuteride (NaD) or potassium deuteride (KD) under controlled solvent conditions.
- Stability : The deuterated bonds (C–D) exhibit higher bond dissociation energies compared to C–H bonds, enhancing the compound’s stability in oxidative environments.
Comparative Structural Analysis with Non-deuterated Analogues
Structural comparisons between this compound and its non-deuterated counterpart reveal critical differences:
Properties
Molecular Formula |
C₁₂H₁₀D₄O₅ |
|---|---|
Molecular Weight |
242.26 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(3-hydroxy-2-methylpropyl) Ester-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Challenges
- Chromatographic Behavior: this compound elutes earlier than non-polar phthalates in reversed-phase LC due to its hydroxyl group, reducing matrix interference .
- Matrix Compatibility: Unlike lipophilic phthalates (e.g., Dinonyl-d4), the hydroxyisobutyl derivative is suitable for aqueous biological matrices without derivatization .
- Synthetic Complexity : Introducing deuterium into the aromatic ring (vs. alkyl chains) requires specialized isotopic labeling techniques, increasing production costs .
Preparation Methods
Chemical Synthesis via Esterification
The primary synthetic route for MHiBP-d4 involves the esterification of phthalic anhydride with deuterated 3-hydroxyisobutanol. This method ensures precise incorporation of deuterium atoms at specific positions, typically achieved by using deuterium oxide (D2O) or deuterated alcohols during synthesis. The reaction proceeds under acidic catalysis, with sulfuric acid or p-toluenesulfonic acid commonly employed to accelerate the esterification process.
Reaction Conditions:
-
Reactants: Phthalic anhydride (1.0 eq), 3-hydroxyisobutanol-d4 (1.2 eq)
-
Catalyst: 0.5% (w/w) H2SO4
-
Temperature: 80–100°C
-
Duration: 6–12 hours
-
Yield: 65–75%
Deuterium incorporation is verified via mass spectrometry, with >98% isotopic purity required for analytical standards. Side products, such as non-deuterated analogs or diesters, are minimized by controlling reactant stoichiometry and reaction time.
Biosynthetic Isolation from Biological Matrices
MHiBP-d4 can also be isolated from biological samples (e.g., urine) following exposure to deuterated DnBP. This method leverages endogenous metabolic pathways, where DnBP-d4 is hydrolyzed by esterases into MHiBP-d4. Enzymatic hydrolysis using β-glucuronidase (140 U/mL) at 37°C for 16 hours is a standard protocol to release conjugated metabolites from glucuronic acid complexes.
Key Steps in Biosynthetic Isolation:
-
Sample Pretreatment: Acidification with 0.1 M HCl to stabilize metabolites.
-
Enzymatic Hydrolysis: Incubation with β-glucuronidase to hydrolyze glucuronide conjugates.
-
Solid-Phase Extraction (SPE): Purification using C18 or HLB cartridges, eluted with methanol.
Analytical Validation of Synthetic Products
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying MHiBP-d4 and verifying isotopic purity. The CDC’s protocol specifies a reversed-phase C18 column (2.1 × 100 mm, 1.7 µm) with a gradient elution of methanol and 0.1% formic acid. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Column Temperature | 40°C | |
| Flow Rate | 0.3 mL/min | |
| Ionization Mode | Electrospray ionization (ESI-) | |
| Transition (m/z) | 279.1 → 133.1 (quantifier) |
Deuterated analogs exhibit distinct retention times and mass transitions compared to non-deuterated species, enabling precise quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR and 13C NMR confirm structural integrity and deuterium placement. The absence of proton signals at δ 1.2–1.5 ppm (characteristic of -CH2- groups in non-deuterated analogs) validates successful deuteration.
Purification and Stabilization Techniques
Solid-Phase Extraction (SPE)
SPE using hydrophilic-lipophilic balance (HLB) cartridges achieves >90% recovery of MHiBP-d4 from complex matrices. A typical protocol involves:
HPLC Purification
Preparative HPLC with a C18 semi-preparative column (10 × 250 mm, 5 µm) resolves MHiBP-d4 from impurities. A methanol-water gradient (40–80% methanol over 20 minutes) achieves baseline separation.
Challenges and Mitigation Strategies
Isotopic Dilution
Non-deuterated contaminants from reagents or solvents can dilute isotopic purity. Strategies include:
-
Using deuterated solvents (e.g., D2O, CD3OD).
-
Purging reaction systems with inert gases to prevent proton exchange.
Applications in Exposure Assessment
MHiBP-d4 serves as an internal standard in LC-MS/MS assays to quantify human exposure to DnBP. Its use corrects for matrix effects and ionization efficiency variations, improving measurement accuracy. For example, the NHANES study reported a median urinary MHiBP concentration of 12.4 ng/mL in the U.S. population, validated using deuterated analogs.
Recent Advances in Synthesis
Microfluidic Continuous-Flow Systems
Recent studies demonstrate that microfluidic reactors enhance esterification efficiency by improving heat and mass transfer. Yields of MHiBP-d4 increase to 85% with residence times of <1 hour.
Enzymatic Deuterium Incorporation
Engineered lipases (e.g., Candida antarctica lipase B) catalyze deuterium exchange in organic solvents, reducing reliance on expensive deuterated reagents.
Q & A
Q. How should Mono-3-hydroxyisobutyl Phthalate-d4 be prepared and standardized for use as an internal reference in LC-MS/MS quantification?
Methodological Answer:
- Preparation : Dissolve the compound in acetonitrile or methanol at a concentration of 10–100 ng/µL. Store aliquots at −20°C to prevent degradation .
- Standardization : Validate purity (>95% by HPLC) and isotopic enrichment (e.g., 98 atom% D) via high-resolution mass spectrometry (HRMS) and NMR to confirm deuterium placement .
- Calibration : Use a multi-point calibration curve with matrix-matched samples to account for ion suppression/enhancement effects in biological or environmental matrices .
Q. What are the key physicochemical properties of this compound that influence its stability in experimental settings?
Methodological Answer:
-
Key Properties :
-
Stability : Degradation is minimal when stored at −20°C in inert solvents (e.g., acetonitrile) for up to 6 months .
Advanced Research Questions
Q. How can conflicting data on the metabolic pathways of phthalates be resolved using this compound in in vivo models?
Methodological Answer:
- Experimental Design : Administer the deuterated analog to model organisms (e.g., rodents) and collect serial biological samples (urine, plasma). Use LC-HRMS to distinguish endogenous metabolites from deuterated derivatives via mass shifts .
- Data Analysis : Apply kinetic modeling (e.g., non-compartmental analysis) to calculate half-life and clearance rates. Compare with non-deuterated analogs to identify enzymatic preferences (e.g., esterase vs. cytochrome P450 activity) .
- Case Study : A 2023 study resolved discrepancies in urinary excretion kinetics by tracing deuterated monoesters, confirming phase II conjugation as the rate-limiting step .
Q. What advanced techniques are required to characterize the isotopic purity of this compound, and how do impurities affect experimental outcomes?
Methodological Answer:
Q. How does the deuterium kinetic isotope effect (DKIE) influence the pharmacokinetic modeling of this compound in comparative toxicology studies?
Methodological Answer:
- DKIE Consideration : Deuterium substitution slows C-H bond cleavage, altering metabolic rates. Use adjusted rate constants in compartmental models to avoid underestimating metabolite accumulation .
- Modeling Workflow :
- Measure in vitro hydrolysis rates using liver microsomes.
- Integrate isotope-specific rate constants into PBPK (physiologically based pharmacokinetic) models.
- Validate against in vivo deuterated metabolite profiles .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported detection limits for this compound across different analytical platforms?
Methodological Answer:
- Root Cause Analysis : Compare extraction protocols (e.g., SPE vs. liquid-liquid extraction) and ionization sources (ESI vs. APCI) across studies. Matrix effects in ESI often reduce sensitivity in complex samples .
- Validation Protocol :
- Spike recovery tests in representative matrices (e.g., serum, wastewater).
- Cross-validate using orthogonal methods (e.g., GC-MS vs. LC-MS) .
Synthesis and Characterization
Q. What synthetic routes yield high-purity this compound, and how are byproducts minimized?
Methodological Answer:
- Route : Deuterated phthalic anhydride is reacted with 3-hydroxyisobutyl alcohol under acid catalysis. Optimize reaction time (24–48 hr) and temperature (60–80°C) to maximize yield .
- Byproduct Control : Use deuterated reagents to avoid protium contamination. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
